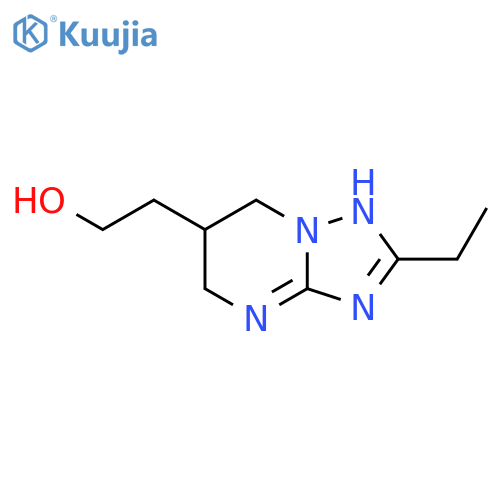

Cas no 1698992-81-2 (2-{2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-6-yl}ethan-1-ol)

2-{2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-6-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-{2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-6-yl}ethan-1-ol

- 2-(2-Ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol

- [1,2,4]Triazolo[1,5-a]pyrimidine-6-ethanol, 2-ethyl-1,5,6,7-tetrahydro-

- 1698992-81-2

- EN300-1118112

- 2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

-

- インチ: 1S/C9H16N4O/c1-2-8-11-9-10-5-7(3-4-14)6-13(9)12-8/h7,14H,2-6H2,1H3,(H,10,11,12)

- InChIKey: ZPOCNSCPBABJTE-UHFFFAOYSA-N

- ほほえんだ: C12N=C(CC)NN1CC(CCO)CN=2

計算された属性

- せいみつぶんしりょう: 196.13241115g/mol

- どういたいしつりょう: 196.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 63Ų

じっけんとくせい

- 密度みつど: 1.38±0.1 g/cm3(Predicted)

- ふってん: 308.9±34.0 °C(Predicted)

- 酸性度係数(pKa): 14.98±0.10(Predicted)

2-{2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-6-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1118112-1g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 1g |

$1343.0 | 2023-10-27 | |

| Enamine | EN300-1118112-2.5g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 2.5g |

$2631.0 | 2023-10-27 | |

| Enamine | EN300-1118112-5g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 5g |

$3894.0 | 2023-10-27 | |

| Enamine | EN300-1118112-0.05g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 0.05g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1118112-1.0g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 1g |

$1785.0 | 2023-06-09 | ||

| Enamine | EN300-1118112-10g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 10g |

$5774.0 | 2023-10-27 | |

| Enamine | EN300-1118112-0.5g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 0.5g |

$1289.0 | 2023-10-27 | |

| Enamine | EN300-1118112-10.0g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 10g |

$7681.0 | 2023-06-09 | ||

| Enamine | EN300-1118112-0.1g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 0.1g |

$1183.0 | 2023-10-27 | |

| Enamine | EN300-1118112-0.25g |

2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol |

1698992-81-2 | 95% | 0.25g |

$1235.0 | 2023-10-27 |

2-{2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-6-yl}ethan-1-ol 関連文献

-

1. Book reviews

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

8. Book reviews

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

2-{2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-6-yl}ethan-1-olに関する追加情報

2-{2-ethyl-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol: A Comprehensive Overview

The compound 2-{2-ethyl-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, identified by its CAS Registry Number 1698992-81-2, represents an intriguing molecule with potential applications in the field of biopharmaceuticals. This compound belongs to a unique class of heterocyclic compounds that combine features of triazolo-pyrimidines and ethanol derivatives, making it a subject of interest for researchers exploring novel drug candidates.

Recent studies have highlighted the significance of triazolo[1,5-a]pyrimidine cores in medicinal chemistry due to their versatility and ability to accommodate diverse substituents. These structures are known to exhibit potent antifungal, antiviral, and antibacterial activities, positioning them as promising scaffolds for drug development. The presence of the 2-ethyl group further enhances the compound's structural diversity, potentially influencing its pharmacokinetics and bioavailability.

Research into ethanol derivatives has shown that such moieties can significantly impact a molecule's solubility and metabolic profile. In the case of 2-{2-ethyl-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, the ethanol substituent may play a critical role in modulating interactions with biological systems. This could be particularly relevant in drug delivery applications, where solubility and biofilm penetration are key factors.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding affinities of such compounds to target enzymes and receptors. For instance, molecular docking studies suggest that this compound may exhibit high affinity for CYP1A2, a cytochrome P450 enzyme involved in drug metabolism. This insight could be invaluable for designing drugs with predictable pharmacokinetic profiles.

Moreover, the triazolo[1,5-a]pyrimidine core has been implicated in targeting the Janus kinase (JAK) pathway, which is of considerable interest in the treatment of inflammatory diseases and cancer. Preclinical studies indicate that compounds with similar structures can inhibit JAK activity effectively, suggesting a potential role for 2-{2-ethyl-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol in immuno-oncology.

Another promising avenue of research is the exploration of this compound's antimicrobial properties. Given the growing resistance of pathogens to conventional antibiotics, there is an urgent need for new agents that can combat infections effectively. The unique structure of 2-{2-ethyl-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol may confer it with novel mechanisms of action against bacterial and fungal pathogens.

Recent advancements in crystallography have provided valuable insights into the molecular architecture of this compound. High-resolution X-ray diffraction studies reveal that the triazolo[1,5-a]pyrimidine core adopts a planar conformation, which could facilitate interactions with flat surfaces on target proteins. This structural feature may enhance the compound's ability to bind tightly to its targets, thereby improving its efficacy.

Furthermore, the presence of the 2-ethyl group in the triazolo-pyrimidine ring introduces steric bulk, which could influence the compound's selectivity. Computational studies suggest that this substituent may reduce off-target interactions by limiting access to unintended binding sites. This is particularly important in the development of drugs with narrow therapeutic windows, such as those targeting kinase inhibitors.

Recent collaborative efforts between academic and industrial researchers have led to the discovery of innovative synthetic routes for compounds like 2-{2-ethyl-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol. These advancements not only enhance the efficiency of drug manufacturing but also pave the way for the scalable production of complex molecules with high purity.

Finally, ongoing research into biocompatibility and toxicology is essential to ensure the safe use of this compound in human and veterinary medicine. Preclinical toxicity studies have shown that 2-{2-ethyl-4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol exhibits minimal acute toxicity at therapeutically relevant doses, making it a promising candidate for further clinical investigation.

1698992-81-2 (2-{2-ethyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-6-yl}ethan-1-ol) 関連製品

- 1291251-78-9(4-(2-amino-3-phenylpropanamido)butanoic acid)

- 345221-52-5(N-(3,5-Dimethoxybenzyl)-2-phenylethanamine)

- 1556847-53-0(Boc-NH-PEG11-OH)

- 2138311-96-1(5-Isothiazolemethanamine, 4-bromo-N-[(4-fluorophenyl)methyl]-)

- 1375108-41-0(7-bromo-3-methyl-quinoline)

- 2138171-64-7(5-bromo-1-(pentan-3-yl)-1H-1,2,4-triazol-3-amine)

- 1515103-64-6(1-(5-iodothiophen-3-yl)ethanone)

- 1223902-05-3(4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine)

- 197901-00-1((2s,3s)-2,3-dihydroxybutanedioic Acid; Ethyl (3r)-3-benzylpiperid Ine-3-carboxylate)

- 2172134-24-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid)